![molecular formula C18H25NO5 B13472992 (2Z)-but-2-enedioic acid, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13472992.png)
(2Z)-but-2-enedioic acid, ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-but-2-enedioic acid; ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine is a complex organic compound with a unique structure that combines elements of both carboxylic acids and amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-but-2-enedioic acid; ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine typically involves a multi-step process. One common method starts with the preparation of the oxolan-2-yl intermediate, which is then reacted with a phenylethylamine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2Z)-but-2-enedioic acid; ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(2Z)-but-2-enedioic acid; ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-but-2-enedioic acid; ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-but-2-enedioic acid; ethyl[(1R)-1-[(2S)-oxolan-2-yl]-2-phenylethyl]amine
- (2E)-but-2-enedioic acid; ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine
Uniqueness
What sets (2Z)-but-2-enedioic acid; ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine apart from similar compounds is its specific stereochemistry and the presence of both carboxylic acid and amine functional groups. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine |
InChI |
InChI=1S/C14H21NO.C4H4O4/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;5-3(6)1-2-4(7)8/h3-5,7-8,13-15H,2,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14-;/m1./s1 |
InChI Key |
IXDDIEQKIJEFNF-VAYAAYOLSA-N |
Isomeric SMILES |
CCN[C@H](CC1=CC=CC=C1)[C@H]2CCCO2.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2CCCO2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


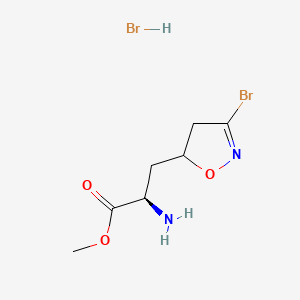
![rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride](/img/structure/B13472932.png)
![1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13472935.png)
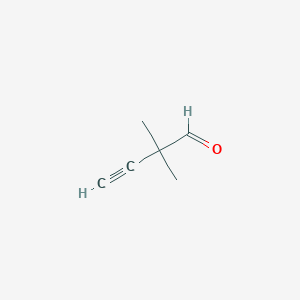
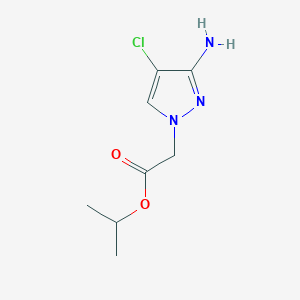
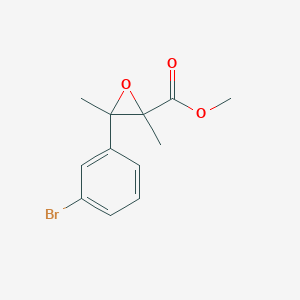

amine hydrochloride](/img/structure/B13472965.png)
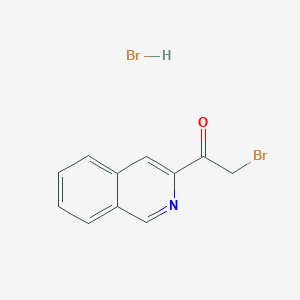


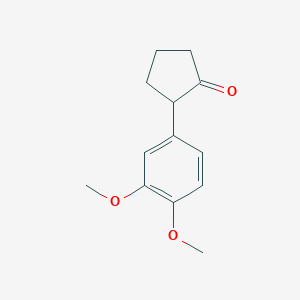
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-4-amine hydrochloride](/img/structure/B13473004.png)
![rac-tert-butyl N-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate](/img/structure/B13473016.png)
